molecular formula C10H12O3 B1362603 Methyl 3-phenoxypropanoate CAS No. 7497-89-4

Methyl 3-phenoxypropanoate

Cat. No. B1362603
CAS RN: 7497-89-4
M. Wt: 180.2 g/mol
InChI Key: VOLURMJMDOHTGE-UHFFFAOYSA-N
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Description

“Methyl 3-phenoxypropanoate” is a chemical compound with the molecular formula C10H12O3 . It is a derivative of propanoic acid, where a methyl ester and a phenoxy group are attached .


Molecular Structure Analysis

The molecular structure of “Methyl 3-phenoxypropanoate” consists of a propanoic acid backbone with a methyl ester and a phenoxy group. The molecular weight is 180.2005 .

Scientific Research Applications

Polyhydroxyalkanoates (PHAs) and Environmental Applications

Polyhydroxyalkanoates (PHAs) are a group of biodegradable microbial polymers with properties similar to petroleum plastics, making them a potential alternative for reducing 'white pollution'. PHAs are promising for applications such as food packaging, biomedical devices, and agricultural products. The production of PHAs involves biosynthesis through regulated pathways, and their biodegradability and biocompatibility offer significant environmental benefits. However, high production costs compared to traditional plastics are a challenge for PHAs commercialization. Notably, Methyl 3-phenoxypropanoate can be used as a precursor in the synthesis of various PHAs, contributing to the development of sustainable materials with lower environmental impact (Amara, 2010) (Kang et al., 2022).

PHAs in Medical Applications

PHAs have garnered interest in the medical field due to their biocompatible, biodegradable, and non-toxic nature. For instance, random copolyesters of PHAs have been used in developing biodegradable implants loaded with antibiotics for treating chronic osteomyelitis. The tunable properties of PHAs make them suitable for various medical applications, such as surgical sutures, scaffolds, grafts, heart valves, and drug delivery systems (Grigore et al., 2019).

Environmental Impact and DNA Methylation

Research suggests that environmental exposures, such as those from chemicals similar to Methyl 3-phenoxypropanoate, are associated with DNA methylation and expression changes, potentially impacting human health. However, the current evidence is insufficient to provide conclusive inferences due to differences across studies and limited sample sizes. Future research needs to address these limitations and explore the dose-response relationships to better understand the impact of such chemicals on DNA methylation and human health (Ruiz-Hernandez et al., 2015).

properties

IUPAC Name

methyl 3-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLURMJMDOHTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324495
Record name Methyl 3-phenoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenoxypropanoate

CAS RN

7497-89-4
Record name 7497-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406851
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-phenoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-PHENOXYPROPIONATE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of 3-phenoxypropionic acid (25 g, 150.4 mmol) and p-toluenesulfonic acid (1.23 g, 6.46 mmol) in 500 mL of methanol was heated to reflux under nitrogen atmosphere in a 1 L round-bottom flask though 3 Å, 8-12 mesh molecular sieves which is equipped with a soxhlet extractor and condenser. The mixture was heated at reflux for 21 hr and then cooled. Methanol was removed on a rotary evaporator to leave a light yellow oil which was taken up in 50 mL of water and then extracted with ether (3×75 mL). The combined ether extracts were washed with NaHCO3 solution, water and brine and dried over MgSO4. Removal of the solvent and then Kugelrohr distillation (80° C., 0.8 mm Hg) gave a yield of 26.26 g (97%) of the named product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

3-phenoxypropionic acid (5.0 g, 30 mmol) was dissolved in MeOH (12 mL) and H2SO4 (18 M, 3 drops) was added. The mixture was place in the microwave reactor (T: 140° C., t: 5 min). The solvent was evaporated, the mixture was partitioned in EtOAc (30 mL) and NaOH (2N, 20 mL). The organic phase was dried over MgSO4, filtered, and evaporated to give methyl 3-phenoxypropanoate (5.0 g, 27.7 mmol, 92.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Phenoxypropionic acid (10.0 g, 60 mmol) was dissolved in methanol (100 mL) . The reaction mixture was allowed to cool to 0° C. and SOCl2 was slowly added over a 15 min period. The reaction mixture was slowly allowed to warm to room temperature over a 2 h period. The reaction mixture was concentrated in vacuo, then redissolved in ethyl acetate (100 mL). The organic layer was washed with water (2×150 mL), dried (MgSO4), concentrated in vacuo to provide crude product in 95% yield. 1H NMR (CDCl3) δ2.84 (t, J=6.4 Hz, 2H), 3.76 (s, 3H), 4.28 (t, J=6.4 Hz, 2H), 6.95 (m, 3H), 7.31 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To demonstrate the methyl ester, as well as the ethyl ester, may be used to make members of composition 7, we illustrate the preparation of the corresponding methyl ester of composition 7 in which the Et group is replaced by Me and X is O. A solution of 3-phenoxypropionic acid (10.0 g, 0.060 mol) and p-toluenesulfonic acid (0.6 g, 0.0033 mol) in methanol (250 mL) was heated at reflux through 3 Å molecular sieve for 36 hours under N2 in a flask equipped with a Soxhlet extractor and a condenser. The solution was allowed to cool to room temperature and then was concentrated to a volume of 50 mL, diluted with water (50 mL), and extracted with ether (2×75 mL). The combined organic layers were washed with 5% aqeuous NaHCO3 (75 mL), H2O (75 mL), and brine (75 mL). After drying (Na2SO4) the solution, the solvent was removed (vacuum). Vacuum distillation gave 9.45 grams (87.1%) of the title ester as a colorless liquid: by 85°-87° C./0.1 mm (literature reports 85° C./0.4 mm; see C. E. Rehberg and M. D. Dixon [J. Am. Chem. Soc. 72, 2205 [1972]): IR (neat) 1740-1750 cm-1 (C=O); 1H NMR (DCCl3) δ 2.78 [s, 2H, CH2CO2CH3 ], 3.70 [s, 3H, OCH3 ], 4.23 [2H, OCH], 6.84-7.02 and 7.18-7.35 [m, 5H, ArH]; 13C NMR (DCCl3) ppm 34.3 [H2CCO2 ], 51.7 [CH3 ], 63.2 [Ar--OCH2 ]; Ar--C [114.5, 120.8, 129.2, 158.3, 171.1].
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Yield
87.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SA Al-Awadi, MR Abdallah, HH Dib, MR Ibrahim… - Tetrahedron, 2005 - Elsevier
3-Phenoxypropanoic acid (), 3-(phenylthio)propanoic acid (), and 4-phenylbutanoic acid () were pyrolysed between 520 and 682K. Analysis of the pyrolysates showed the elimination …
Number of citations: 20 www.sciencedirect.com
C Munro-Leighton, SA Delp, ED Blue… - Organometallics, 2007 - ACS Publications
Monomeric copper(I) amido, alkoxide, and aryloxide complexes catalyze the addition of N−H and O−H bonds of amines and alcohols, respectively, to electron-deficient olefins. The …
Number of citations: 150 pubs.acs.org
YB Wu, D Xie, ZL Zang, CH Zhou, GX Cai - Chemical Communications, 2018 - pubs.rsc.org
… We also found that 3ab could not be obtained coming from methyl 3-phenoxypropanoate, … by α,β-dehydrogenation elimination of methyl 3-phenoxypropanoate. A plausible reaction …
Number of citations: 8 pubs.rsc.org
ET Miranda - 1986 - shareok.org
… Methyl 3-phenoxypropanoate (17) and 2-Methyl-4-phenoxy-2-butanol (18) . 4,4-… 19 Methyl 3-phenoxypropanoate (17) … A solution of methyl 3-phenoxypropanoate (l.1_, 15.37 g, …
Number of citations: 0 shareok.org
O Roy, F Loiseau, A Riahi, F Hénin, J Muzart - Tetrahedron, 2003 - Elsevier
Brønsted acids induced the intramolecular cyclisation of 3-aryloxypropanoic esters affording 3-methyl-4-chromanones, which have been transformed into the corresponding racemic …
Number of citations: 41 www.sciencedirect.com
V Nagalingam, R Sreenivasulu, N Madhavarao… - Journal of Chemical …, 2020 - Springer
A novel route for the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 …
Number of citations: 3 link.springer.com
SA Delp - 2010 - search.proquest.com
Late transition metal complexes with π-donating heteroatomic ligands have been increasingly studied over the past 30 years leading to a better understanding of the bonding …
Number of citations: 2 search.proquest.com
S Toda, M Miyamoto, H Kinoshita… - Bulletin of the Chemical …, 1991 - journal.csj.jp
Palladium-catalyzed mono- and bis(alkoxycarbonylation)s of olefins were controlled by the use of copper(II) and copper(1) chloride, respectively, in alcohol under normal pressure of …
Number of citations: 62 www.journal.csj.jp
C Wang, J Lai, C Chen, X Li, H Cao - The Journal of Organic …, 2017 - ACS Publications
A facile one-pot, Ag-catalyzed tandem three-component reaction of amidines, ynals, and carboxylic acids or amines to form imidazole skeletons has been developed. This …
Number of citations: 30 pubs.acs.org
DR Boate - 1986 - search.proquest.com
This thesis describes the synthesis of a variety of fused heterocyclic compounds containing either the azetidinonyl or the pyrrolidinonyl moieties. Although these types of compounds …
Number of citations: 2 search.proquest.com

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